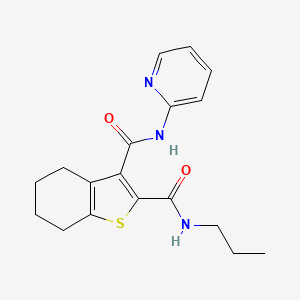![molecular formula C10H12ClNO3S B4969997 [(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine](/img/structure/B4969997.png)
[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound that features a sulfonyl group attached to a prop-2-enylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The prop-2-enylamine moiety may also interact with other molecular targets, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine can be compared with other sulfonyl-containing compounds, such as:
[(4-Chloro-3-methoxyphenyl)sulfonyl]methylamine: Similar structure but with a methyl group instead of a prop-2-enyl group.
[(4-Chloro-3-methoxyphenyl)sulfonyl]ethylamine: Contains an ethyl group instead of a prop-2-enyl group.
[(4-Chloro-3-methoxyphenyl)sulfonyl]butylamine: Features a butyl group instead of a prop-2-enyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-chloro-3-methoxy-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h3-5,7,12H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQRKUSMRSZIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide](/img/structure/B4969957.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)

![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)

